molecular formula C21H18FN3O2S B3398663 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide CAS No. 1021257-20-4

2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide

Cat. No.: B3398663
CAS No.: 1021257-20-4
M. Wt: 395.5 g/mol
InChI Key: FKWYZDCKIQPLCM-UHFFFAOYSA-N
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Description

2-(9-Fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is a benzothieno-pyrimidine derivative characterized by a fluorine atom at position 9 of the fused heterocyclic core and an N-mesitylacetamide side chain.

Properties

IUPAC Name

2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2S/c1-11-7-12(2)18(13(3)8-11)24-16(26)9-25-10-23-19-17-14(22)5-4-6-15(17)28-20(19)21(25)27/h4-8,10H,9H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKWYZDCKIQPLCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothieno Ring: This step involves the cyclization of appropriate starting materials to form the benzothieno ring.

    Introduction of the Pyrimidine Moiety: The pyrimidine ring is introduced through a series of condensation reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom or the acetamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(9-fluoro-4-oxo1benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The target compound shares its benzothieno[3,2-d]pyrimidin-4-one core with several derivatives reported in the literature. Key structural differences lie in substituents at positions 2 and 3, which modulate biological activity and physicochemical properties. Below is a comparative analysis:

Compound Name/ID Substituents at Key Positions Biological Activity Physicochemical Properties Reference
Target Compound 9-F; N-mesitylacetamide Hypothesized anti-inflammatory/COX-2 inhibition High lipophilicity (predicted) N/A
Compound 1 () 2-[(1,3-dimethyl-2,4-dioxo)thio]; methanesulfonamide COX-2, iNOS inhibition; PGE2/IL-8 suppression Purity: Not specified; IR: C=O, C=N peaks
Compound 9 () 2-[(2,4-difluorophenyl)thio]; methanesulfonamide COX-2 inhibition Enhanced metabolic stability (fluoro substituents)
N-(4-bromo-2-fluorophenyl)-... () 9-F; N-(4-bromo-2-fluorophenyl)acetamide Unknown (structural analog) Likely lower solubility vs. mesityl analog
Compound 7t () Complex pyridin-3-yl amino substituents Unspecified (high purity: 99%) [α]D +24.8; HPLC purity

Key Observations

Substituent Effects on Activity :

  • The mesityl group in the target compound may enhance steric shielding and membrane permeability compared to smaller aryl groups (e.g., 4-bromo-2-fluorophenyl in ) .
  • Sulfonamide-containing derivatives (e.g., Compounds 1, 9 in ) demonstrate COX-2 inhibition, whereas the acetamide group in the target compound may alter binding interactions with inflammatory targets .

Fluorine Substitution :

  • The 9-fluoro substituent in the target compound likely improves metabolic stability and electronic effects, similar to 2,4-difluorophenyl analogs in .

Purity and Optical Activity :

  • While the target compound lacks reported purity or [α]D data, structurally complex analogs (e.g., Compound 7t in ) achieve high purity (99%) via HPLC, suggesting feasible synthetic routes for the target .

Biological Activity

The compound 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide is part of a class of molecules known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential applications in oncology and antimicrobial therapies, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by a benzothieno-pyrimidine core with various functional groups that enhance its biological activity. The presence of the fluorine atom is notable for its role in increasing lipophilicity and influencing the interaction with biological targets.

Property Details
Molecular FormulaC₁₈H₁₈F₁N₃O₁S
Molecular Weight363.44 g/mol
Structural FeaturesBenzothieno core, acetamide group
Unique AspectsFluorine substitution enhances bioactivity

Kinase Inhibition

Recent studies have highlighted the compound's potential as a kinase inhibitor . It has shown inhibitory activity against several kinases, including FLT3, which is implicated in acute myeloid leukemia (AML). In vitro assays demonstrated that the compound effectively inhibits FLT3 phosphorylation, suggesting a mechanism for its antitumor activity. However, further research is necessary to evaluate its efficacy and safety in clinical settings .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties . Preliminary findings indicate that it exhibits weak to moderate activity against both Gram-positive and Gram-negative bacteria. A study published in "Bioorganic & Medicinal Chemistry Letters" reported these findings, emphasizing the need for further investigation to elucidate the underlying mechanisms of action .

Case Study 1: Antitumor Activity

A recent study assessed the antitumor potential of related benzothieno-pyrimidine derivatives, revealing significant cytotoxic effects against various cancer cell lines. The study employed a series of assays to evaluate cell viability and apoptosis induction. The results indicated that derivatives with similar structural features to 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide exhibited potent anticancer activity, warranting further exploration of this compound in cancer therapy .

Case Study 2: Antibacterial Efficacy

In another investigation focused on antimicrobial efficacy, derivatives of this compound were tested against a panel of clinically relevant pathogens. The results demonstrated varying degrees of antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. These findings suggest that modifications in the molecular structure could enhance the antibacterial properties of the compound .

The biological activity of 2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide can be attributed to its ability to interact with specific biological targets:

  • Kinase Binding: The structural features facilitate binding to ATP-binding sites in kinases.
  • Cell Membrane Interaction: The lipophilic nature due to fluorination may enhance membrane penetration, contributing to its antimicrobial effects.

Future Directions

Further research is essential to fully understand the biological mechanisms and therapeutic potential of this compound. Future studies should focus on:

  • In Vivo Studies: Evaluating efficacy and safety profiles in animal models.
  • Structural Modifications: Investigating how changes in functional groups affect biological activity.
  • Mechanistic Studies: Elucidating detailed pathways through which the compound exerts its effects.

Q & A

Basic Research Questions

Q. What are the key synthetic steps and critical reaction conditions for synthesizing 2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide?

  • Methodology : Synthesis typically involves multi-step reactions starting with functionalization of the benzothieno[3,2-d]pyrimidinone core. Key steps include:

  • Fluorination at position 9 using electrophilic fluorinating agents (e.g., Selectfluor™) under controlled pH (6.5–7.5) to avoid side reactions .
  • Coupling the mesitylacetamide moiety via a thioether or amide bond, requiring anhydrous conditions and catalysts like triethylamine or DCC (dicyclohexylcarbodiimide) .
  • Purification via column chromatography or recrystallization to achieve >95% purity.
    • Critical Conditions : Temperature (60–80°C for fluorination), solvent choice (DMF for coupling), and reaction monitoring via TLC/HPLC .

Q. Which analytical techniques are essential for characterizing this compound’s purity and structural integrity?

  • Techniques :

  • NMR Spectroscopy : Confirms substitution patterns (e.g., ¹H NMR for fluorophenyl protons, ¹³C NMR for carbonyl groups) .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects trace impurities .
  • Differential Scanning Calorimetry (DSC) : Assesses thermal stability and melting points (e.g., sharp endothermic peaks indicate purity) .
  • Elemental Analysis : Verifies C, H, N, S, and F content within ±0.3% theoretical values .

Advanced Research Questions

Q. How can researchers optimize reaction yields during the final acetamide coupling step?

  • Strategies :

  • Stoichiometric Adjustments : Use 1.2–1.5 equivalents of mesitylacetamide to drive the reaction to completion .
  • Catalyst Screening : Replace triethylamine with stronger bases (e.g., DBU) or coupling agents like CDMT (2-chloro-4,6-dimethoxy-1,3,5-triazine) for improved efficiency .
  • Solvent Optimization : Switch from DMF to DMA (dimethylacetamide) for better solubility of intermediates .
    • Monitoring : Real-time FT-IR to track carbonyl stretching (1680–1700 cm⁻¹) and confirm reaction progress .

Q. How should contradictory biological activity data (e.g., IC₅₀ variability across assays) be resolved?

  • Approach :

  • Assay Standardization : Replicate studies under consistent conditions (e.g., cell line, serum concentration, incubation time) .
  • Target Profiling : Use kinase inhibition panels or proteome-wide pull-down assays to identify off-target interactions .
  • Metabolic Stability Testing : Evaluate compound degradation in microsomal preparations to rule out assay artifacts .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance potency?

  • Design :

  • Substituent Variation : Replace the mesityl group with electron-withdrawing groups (e.g., trifluoromethyl) to modulate binding affinity .
  • Core Modifications : Introduce methyl or chloro substituents at positions 5 or 7 of the benzothieno ring to improve steric compatibility with target proteins .
    • Validation : Molecular docking against crystallographic targets (e.g., kinase ATP-binding pockets) followed by in vitro IC₅₀ determination .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide
Reactant of Route 2
Reactant of Route 2
2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-mesitylacetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.